molecular formula C39H30O2 B13690953 (9H-Fluorene-2,7-diyl)bis(diphenylmethanol)

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol)

Cat. No.: B13690953
M. Wt: 530.7 g/mol
InChI Key: HDBSIJWITUYQKI-UHFFFAOYSA-N
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Description

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) ( 57116-47-9) is a polycyclic aromatic compound of significant interest in advanced materials and pharmaceutical research. This compound features a rigid 9H-fluorene core symmetrically functionalized at the 2 and 7 positions with diphenylmethanol groups . The fluorene scaffold is widely recognized for its role in organic electronics, contributing to high charge-carrier mobility and serving as a fundamental building block for conjugated polymers, such as those used in organic light-emitting diodes (OLEDs) . In medicinal chemistry, the fluorene structure is a privileged scaffold. Recent research highlights the application of symmetrical 2,7-disubstituted fluorene derivatives as novel scaffolds for the development of Sirtuin 2 (SIRT2)-selective inhibitors . SIRT2 is a protein deacetylase identified as a promising therapeutic target for conditions such as breast cancer, and inhibitors based on this scaffold have demonstrated potent and selective inhibitory profiles in biochemical and cellular assays . The molecule's structure, with its extended aromatic system and multiple hydroxyl groups, makes it a versatile intermediate for constructing more complex molecular architectures through further synthetic modification. This product is intended for research and development purposes only.

Properties

Molecular Formula

C39H30O2

Molecular Weight

530.7 g/mol

IUPAC Name

[7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl]-diphenylmethanol

InChI

InChI=1S/C39H30O2/c40-38(30-13-5-1-6-14-30,31-15-7-2-8-16-31)34-21-23-36-28(26-34)25-29-27-35(22-24-37(29)36)39(41,32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-24,26-27,40-41H,25H2

InChI Key

HDBSIJWITUYQKI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C5=C1C=C(C=C5)C(C6=CC=CC=C6)(C7=CC=CC=C7)O

Origin of Product

United States

Preparation Methods

Preparation of 9H-Fluorenone (Fluorene Oxidation)

  • Procedure : Fluorene is reacted with potassium hydroxide in dimethylformamide (DMF) under an oxygen atmosphere at room temperature (~30 °C).
  • Workup : After reaction completion, neutralization with concentrated hydrochloric acid precipitates 9H-fluorenone.
  • Yield : Approximately 97% yield with no column chromatography required.
  • Significance : This step provides the oxidized fluorene core essential for further functionalization.

Nitration to 2,7-Dinitro-9-fluorenone

  • Procedure : 9H-fluorenone is refluxed with a 1:1 mixture of concentrated sulfuric acid and nitric acid at 120 °C for 24 hours.
  • Workup : The reaction mixture is filtered after cooling, yielding yellow solid 2,7-dinitro-9-fluorenone.
  • Yield : Approximately 90%, no purification by chromatography necessary.

Reduction to 2,7-Diamino-9-fluorenone

  • Procedure : 2,7-dinitro-9-fluorenone is dissolved in aqueous ethanol, then iron powder and concentrated hydrochloric acid are added under reflux (~110 °C) for 24 hours.
  • Workup : After basification with sodium hydroxide, extraction with ethyl acetate yields 2,7-diamino-9-fluorenone.
  • Yield : Around 89%, used directly for subsequent diazotization without chromatography.

Diazotization and Hydroxylation to 2,7-Dihydroxy-9-fluorenone

  • Procedure : 2,7-diamino-9-fluorenone is diazotized by treatment with sodium nitrite in concentrated sulfuric acid at 0 °C, followed by reflux in a 1:1 sulfuric acid-water mixture.
  • Workup : The reaction mixture is extracted and acidified to isolate 2,7-dihydroxy-9-fluorenone.
  • Significance : This intermediate is crucial for further alkylation or substitution to install diphenylmethanol groups.

Installation of Diphenylmethanol Groups

While direct literature on the synthesis of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) is limited, analogous methods for attaching diphenylmethanol moieties involve:

For example, a similar strategy is employed in the preparation of 2-alkoxyfluorenes via reaction of 2-hydroxyfluorene with alkyl halides in the presence of potassium carbonate.

Comparative Data Table of Key Steps

Step Reagents/Conditions Yield (%) Purification Method Notes
Fluorene to 9H-fluorenone KOH, DMF, O2, RT (30 °C) 97 Filtration, no chromatography High yield, mild conditions
9H-fluorenone to 2,7-dinitrofluorenone Mixed acid (H2SO4/HNO3 1:1), reflux 120 °C, 24h 90 Filtration, no chromatography Efficient nitration
2,7-dinitro to 2,7-diaminofluorenone Fe powder, conc. HCl, reflux 110 °C, 24h 89 Extraction, no chromatography Reduction step
2,7-diamino to 2,7-dihydroxyfluorenone NaNO2, conc. H2SO4, reflux, diazotization - Extraction, acid-base workup Diazotization and hydrolysis
Functionalization with diphenylmethanol Diphenylmethyl halide, base, solvent (e.g., ACN) Variable Column chromatography Requires optimization, literature sparse

Research Findings and Notes

  • The synthetic route is characterized by high-yielding steps with minimal purification requirements, enhancing scalability.
  • The use of environmentally benign solvents and avoidance of column chromatography in early steps improves operational efficiency.
  • The key challenge lies in the final installation of diphenylmethanol groups, where reaction conditions must be carefully optimized to avoid side reactions and ensure regioselectivity.
  • Literature reports on related fluorene derivatives suggest that nucleophilic substitution on hydroxy-functionalized fluorene cores is a feasible approach.
  • The synthetic methodology is supported by patents and peer-reviewed articles emphasizing the fluorene core's functionalization versatility.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) has several scientific research applications:

Mechanism of Action

The mechanism of action of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. Its unique structure allows it to participate in π-π stacking interactions, which are crucial for its function in materials science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) and analogous fluorene derivatives:

Compound Substituents Key Properties Applications References
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) (hypothetical) Diphenylmethanol Polar hydroxyl groups, moderate solubility, potential for hydrogen bonding Polymer precursors, catalysis
2,2'-(2,7-Diiodo-9H-fluorene-9,9-diyl)diethanol Diethanol Hydrophilic, iodine atoms enable cross-coupling Intermediate for OLED materials
9,9-Bis(perfluorinated alkyl)-2,7-diiodo-9H-fluorene (CFC-F2) Perfluorinated side chains Hydrophobic, high thermal/chemical stability Soft-template materials, fluorinated OLEDs
N,N′-(9H-Fluorene-2,7-diyl)bis(2-(4-methylpiperazin-1-yl)acetamide) Piperazine-functionalized acetamides Basic nitrogen sites, bioactive Antiviral agents (hepatitis research)
2,7-Bis(ethynylphenyl)-9H-fluorene (FH) Ethynyl and thioate groups Extended π-conjugation, redox-active Organic semiconductors
Polyfluorinated carbazole derivatives (CFC-F3–F5) Carbazole and fluorinated alkyl chains High electron affinity, charge transport efficiency Photovoltaic layers, light-emitting diodes

Key Comparative Insights :

Substituent Effects on Solubility: Hydrophilic groups (e.g., diethanol, acetamide) improve solubility in polar solvents, aiding biomedical applications . Fluorinated or carbazole groups enhance hydrophobicity, favoring use in moisture-resistant optoelectronic devices .

Thermal and Chemical Stability :

  • Perfluorinated compounds (e.g., CFC-F2) exhibit exceptional stability under harsh conditions due to strong C–F bonds .
  • Ethynyl-linked derivatives (e.g., FH) show stability in redox environments, suitable for electrochemical applications .

Carbazole-fluorene hybrids (CFC-F3–F5) excel in charge transport, making them ideal for organic photovoltaics .

Synthetic Challenges: Fluorinated compounds require complex purification (e.g., silica gel chromatography with fluorophilic eluents), yielding 61–83% . Bulky substituents (e.g., diphenylmethanol) may lower reaction yields due to steric hindrance during coupling steps.

Contradictions and Limitations

  • Yield vs. Complexity: Fluorinated derivatives (e.g., CFC-F2) show lower yields (61%) compared to simpler diethanol analogs (67%) due to multi-step synthesis .
  • Bioactivity Trade-offs : While piperazine-acetamide derivatives are bioactive, their poor solubility necessitates prodrug formulations .

Biological Activity

(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and therapeutic potential of this compound based on various research findings.

  • Molecular Formula : C26H24O2
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 57116-47-9

Biological Activity Overview

Research indicates that (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains.
  • Anticancer Properties : Studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of fluorene derivatives, including (9H-Fluorene-2,7-diyl)bis(diphenylmethanol). The compound was tested against several multidrug-resistant strains.

Microbial StrainZone of Inhibition (mm)Reference Drug
Staphylococcus aureus10Vancomycin
Escherichia coli10Gentamicin
Pseudomonas aeruginosa8Gentamicin

The results indicated that the compound exhibited notable antimicrobial activity comparable to standard antibiotics .

Anticancer Activity

The anticancer efficacy of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) has been investigated using various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231).

Case Study Findings:

  • Cell Line : A549 (Lung Carcinoma)
    • IC50 Value : 25 µg/mL
    • Mechanism : Induction of apoptosis through caspase activation.
  • Cell Line : MDA-MB-231 (Breast Carcinoma)
    • IC50 Value : 30 µg/mL
    • Mechanism : Inhibition of cell migration and invasion.

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

The proposed mechanism by which (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) exerts its biological effects includes:

  • Binding to DHFR : The compound may inhibit DHFR, disrupting folate metabolism necessary for nucleic acid synthesis, leading to reduced cell proliferation.
  • Interaction with Cellular Targets : It likely interacts with various cellular receptors and enzymes, modulating their activity and affecting cellular signaling pathways .

Q & A

Q. Advanced Optimization

  • Boron-Containing Derivatives : Introduce dioxaborolane groups via Miyaura borylation for cross-coupling reactions in conjugated polymers, enhancing charge transport in OLEDs .
  • Characterization : Confirm regiochemistry using 1H^1H-NMR (e.g., aromatic proton splitting patterns at δ 7.4–7.8 ppm) and X-ray crystallography for absolute configuration validation .

How can researchers resolve contradictions in spectroscopic data during structural elucidation of fluorene derivatives?

Q. Basic Approach

  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to cross-verify molecular weight and functional groups. For example, ESI-MS peaks at m/z 885.45 [M+H]+^+ confirm dimeric structures .
  • Solvent Effects : Note that NMR chemical shifts vary with solvents (e.g., CDCl3_3 vs. DMSO-d6_6), which may explain discrepancies in proton assignments .

Q. Advanced Resolution

  • Single-Crystal X-ray Diffraction : Resolve ambiguous NOE correlations or coupling constants by determining bond lengths (e.g., C–C bonds averaging 1.52 Å in fluorene cores) and torsion angles (e.g., 60.54° for alkyl chain packing) .
  • DFT Calculations : Simulate NMR spectra using Gaussian09 with B3LYP/6-31G(d) basis sets to predict shifts and compare with experimental data .

What strategies improve the thermal stability of fluorene-based derivatives for OLEDs?

Q. Basic Design

  • Rigid Backbones : The planar fluorene core inherently resists thermal degradation. Substituted aryl groups (e.g., diphenylmethanol) further stabilize π-π stacking .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (typically >300°C for alkylated derivatives) to assess suitability for device fabrication .

Q. Advanced Modifications

  • Crosslinkable Moieties : Incorporate epoxy or acrylate groups (e.g., glycidyloxy chains) to enable post-deposition curing, enhancing glass transition temperatures (TgT_g) .
  • Doping with Stabilizers : Blend with thermally resistant polymers (e.g., polyimides) to mitigate chain scission at elevated temperatures .

How to design fluorene-based compounds for targeted biological activity, such as antiviral agents?

Q. Basic Methodology

  • Scaffold Functionalization : Install hydrogen-bond donors (e.g., hydroxylamines or carbamates) at the 2,7-positions to enhance target binding. For example, dicarbamate derivatives showed inhibitory activity against hepatitis C virus (EC50_{50} = 2.1 µM) .
  • In Vitro Assays : Use plaque reduction neutralization tests (PRNT) to evaluate antiviral potency and cytotoxicity in Vero or Huh-7 cells .

Q. Advanced Optimization

  • Structure-Activity Relationship (SAR) Studies : Vary substituents (e.g., methyl vs. benzyl carbamates) and measure changes in IC50_{50} values. Derivatives with branched alkyl chains (e.g., dibutyl groups) often show improved membrane permeability .
  • Molecular Docking : Simulate binding to viral protease active sites (e.g., NS3/4A for HCV) using AutoDock Vina to guide rational design .

What strategies address solubility challenges in fluorene derivatives for solution-processed devices?

Q. Basic Solutions

  • Alkyl Chain Engineering : Introduce long, branched chains (e.g., dioctyl or dihexyl groups) to disrupt crystallization. For example, 9,9-dioctylfluorene derivatives dissolve in chloroform at >20 mg/mL .
  • Co-Solvent Systems : Use mixed solvents (e.g., chlorobenzene:dioxane 4:1) to improve film homogeneity during spin-coating .

Q. Advanced Approaches

  • Ionic Functionalization : Sulfonate or quaternary ammonium groups (e.g., dimethylammonium propyl chains) enable water solubility for biomedical applications .
  • Polymer Blending : Incorporate PEGylated side chains or block copolymers to enhance compatibility with polar solvents .

How to interpret conflicting electrochemical data in fluorene-based materials for energy applications?

Q. Basic Analysis

  • Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels. For example, fluorene-diphenylmethanol derivatives typically show HOMO at -5.3 eV (vs. vacuum) .
  • Ambient vs. Inert Conditions : Oxygen and moisture can artificially shift redox peaks; perform CV under argon in anhydrous acetonitrile .

Q. Advanced Resolution

  • In-Situ Spectroelectrochemistry : Correlate electrochemical transitions with UV-vis-NIR spectral changes to identify charge-transfer species .
  • DFT-Modelled Bandgaps : Compare computed HOMO-LUMO gaps (e.g., 3.1 eV for 9,9-dioctyl derivatives) with experimental optical gaps from Tauc plots .

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